1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide
Description
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide is a heterocyclic compound featuring an indole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further linked to a phenyl ring bearing a 2-methyltetrazole moiety at the 3-position. This structure combines the indole scaffold—a privileged structure in medicinal chemistry—with a tetrazole ring, known for its metabolic stability and role as a bioisostere for carboxylic acids . The methyl groups on both the indole and tetrazole likely enhance lipophilicity and metabolic stability compared to unmethylated analogs .
Properties
Molecular Formula |
C18H16N6O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-methyl-N-[3-(2-methyltetrazol-5-yl)phenyl]indole-4-carboxamide |
InChI |
InChI=1S/C18H16N6O/c1-23-10-9-14-15(7-4-8-16(14)23)18(25)19-13-6-3-5-12(11-13)17-20-22-24(2)21-17/h3-11H,1-2H3,(H,19,25) |
InChI Key |
NACNPMXSDRAHGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole or tetrazole rings .
Scientific Research Applications
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for gas storage and separation
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Spectroscopic Properties
*Data inferred from structural analogs due to absence of direct evidence.
Pharmacological and Functional Insights
- Tetrazole vs. Pyrazole : The tetrazole in the target compound may offer superior metabolic stability compared to pyrazole derivatives (e.g., 9c, 9f) due to resistance to oxidative degradation . However, pyrazole-containing analogs () exhibit fluorinated groups that enhance electronegativity and target binding .
- Substituent Effects : The 2-methyltetrazole and phenyl-carboxamide groups in the target compound likely improve solubility and π-π stacking interactions compared to simpler indole-tetrazole hybrids (e.g., ) .
Research Implications and Gaps
Synthesis Optimization : Adapting methods from (tetrazole cycloaddition) and (carboxamide coupling) could streamline the target compound’s synthesis.
Activity Profiling : Comparative studies with pyrazole/tetrazole analogs are needed to evaluate anticancer, antimicrobial, or enzyme-modulating effects.
Structural Analysis : Crystallographic data (as in ) would clarify conformational preferences, such as dihedral angles between indole and tetrazole rings, which influence bioactivity .
Biological Activity
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Details:
- Molecular Formula: C18H16N6O
- Molecular Weight: 332.4 g/mol
- IUPAC Name: 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]indole-4-carboxamide
- Canonical SMILES: CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate various biochemical pathways, potentially affecting:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, thereby altering metabolic pathways.
- Receptor Binding: It can bind to various receptors, influencing cellular signaling cascades and gene expression.
Therapeutic Applications
Research indicates that 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide exhibits a range of biological activities that suggest potential therapeutic uses:
- Anticancer Activity: Preliminary studies have shown that the compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Anti-inflammatory Properties: Its ability to modulate inflammatory pathways suggests potential in treating inflammatory diseases.
- Antimicrobial Effects: Some studies indicate activity against various bacterial strains, pointing towards possible applications in infectious disease management.
Research Findings and Case Studies
A review of current literature highlights several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound on human breast cancer cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values suggesting potent activity against these cells.
Case Study: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects of the compound through its impact on NF-kB signaling pathways. The findings demonstrated that the compound significantly reduced the expression of pro-inflammatory cytokines in vitro, suggesting a promising avenue for further research into inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
